Cas no 874396-42-6 (7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione)

7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 化学的及び物理的性質
名前と識別子
-
- 7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione
- 7-chloro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- [1]Benzopyrano[2,3-c]pyrrole-3,9-dione, 7-chloro-1,2-dihydro-6-methyl-2-(5-methyl-3-isoxazolyl)-1-phenyl-
- 874396-42-6
- AKOS016311480
- AO-022/43357014
- AKOS002274964
- F3226-2806
- 7-chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
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- インチ: 1S/C22H15ClN2O4/c1-11-8-16-14(10-15(11)23)20(26)18-19(13-6-4-3-5-7-13)25(22(27)21(18)28-16)17-9-12(2)29-24-17/h3-10,19H,1-2H3
- InChIKey: NMIIRWXMWNQLMY-UHFFFAOYSA-N
- SMILES: N1(C2C=C(C)ON=2)C(C2=CC=CC=C2)C2C(=O)C3=CC(Cl)=C(C)C=C3OC=2C1=O
計算された属性
- 精确分子量: 406.0720347g/mol
- 同位素质量: 406.0720347g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 2
- 複雑さ: 734
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.2
- トポロジー分子極性表面積: 72.6Ų
じっけんとくせい
- 密度みつど: 1.50±0.1 g/cm3(Predicted)
- Boiling Point: 610.2±55.0 °C(Predicted)
- 酸度系数(pKa): -2.78±0.50(Predicted)
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3226-2806-10mg |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3226-2806-4mg |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3226-2806-40mg |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 40mg |
$140.0 | 2023-04-26 | |
Life Chemicals | F3226-2806-50mg |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 50mg |
$160.0 | 2023-04-26 | |
Life Chemicals | F3226-2806-1mg |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3226-2806-5mg |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3226-2806-15mg |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3226-2806-2μmol |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3226-2806-30mg |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3226-2806-2mg |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione |
874396-42-6 | 90%+ | 2mg |
$59.0 | 2023-04-26 |
7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dioneに関する追加情報
7-Chloro-6-Methyl-2-(5-Methyl-1,2-Oxazol-3-Yl)-1-Phenyl-1H,2H,3H,9H-Chromeno[2,3-C]Pyrrole-3,9-Dione: A Comprehensive Overview
7-Chloro-6-Methyl-2-(5-Methyl-1,2-Oxazol-3-Yl)-1-Phenyl-1H,2H,3H,9H-Chromeno[2,3-C]Pyrrole-3,9-Dione (CAS No. 874396-42-6) is a complex organic compound with a unique chemical structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the chromeno[2,3-c]pyrrole-dione family and features a combination of functional groups that contribute to its diverse chemical properties and potential applications.
The chromeno[2,3-c]pyrrole-dione core of this compound is a bicyclic structure that combines chromene and pyrrole moieties. This structure is known for its ability to participate in various chemical reactions and interactions due to the presence of conjugated double bonds and electron-withdrawing groups. The 7-chloro substituent introduces additional electronic effects and enhances the compound's stability under certain conditions. Similarly, the 6-methyl group contributes to the molecule's hydrophobicity and plays a role in determining its solubility properties.
The 5-methyl-substituted oxazole moiety attached at position 2 of the chromeno[2,3-c]pyrrole-dione core adds another layer of complexity to this compound. Oxazole rings are known for their aromaticity and ability to engage in hydrogen bonding interactions. The presence of this group not only modifies the electronic properties of the molecule but also enhances its potential for bioactivity. Recent studies have shown that such substituted oxazole derivatives can exhibit significant anti-inflammatory and antioxidant properties.
One of the most intriguing aspects of this compound is its phenyl group substitution at position 1. Phenyl groups are widely recognized for their ability to participate in π–π interactions and stabilize molecular structures through resonance effects. This substitution pattern in 7-chloro...dione has been shown to influence its pharmacokinetic properties significantly. For instance, the phenyl group can affect drug absorption rates and distribution within biological systems.
Recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for synthesizing 7-chloro...dione derivatives. These methods often involve multi-step reactions that incorporate advanced catalytic systems and precise control over reaction conditions. For example, the use of palladium-catalyzed cross-coupling reactions has been instrumental in constructing the chromeno[2,3-c]pyrrole-dione core with high fidelity.
In terms of pharmacological applications, 7-chloro...dione has shown promise as a potential lead compound for drug development. Preclinical studies have demonstrated that this compound exhibits selective inhibitory activity against certain enzymes associated with inflammatory diseases. Furthermore, its ability to modulate cellular signaling pathways makes it a candidate for exploring therapeutic interventions in conditions such as neurodegenerative disorders.
One area where 7-chloro...dione has garnered particular interest is its role in photodynamic therapy (PDT). The chromeno[2,3-c]pyrrole-dione core exhibits strong absorption in the visible light spectrum, making it suitable for generating reactive oxygen species (ROS) upon light activation. This property has been leveraged in experimental PDT protocols targeting cancer cells.
From an environmental standpoint, understanding the fate and behavior of 7-chloro...dione in natural systems is crucial for assessing its potential ecological impact. Studies have indicated that this compound undergoes slow degradation under aerobic conditions due to its stable aromatic framework. However, further research is needed to evaluate its persistence in various environmental compartments.
In conclusion,7-Chloro...dione (CAS No. 874396-42-6) represents a fascinating example of how structural complexity can translate into diverse chemical functionalities. Its unique combination of functional groups positions it as a valuable tool for advancing research across multiple disciplines while highlighting the need for continued exploration into its properties and applications.
874396-42-6 (7-chloro-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1H,2H,3H,9H-chromeno2,3-cpyrrole-3,9-dione) Related Products
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